molecular formula C9H10N4O2 B1192041 (2,6-aza)Trp

(2,6-aza)Trp

Cat. No.: B1192041
M. Wt: 206.205
InChI Key: IFQHPNPJXDNEFV-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-aza)Trp is a novel water-sensitive probe, demonstrating superior sensitivity for detecting modulation of water microsolvation, structural conformation during oligomer formation and 5FUrd binding to both wild type and mutant SOD1.

Scientific Research Applications

Intrinsic Blue Fluorescence in Proteins

(2,6-aza)Trp and related compounds have been explored for their ability to impart intrinsic blue fluorescence to proteins. This property is leveraged to create intrinsically colored proteins without the need for posttranslational modification or external reagents. The substitution of tryptophan residues in proteins with this compound analogs, such as (4-Aza)Trp, has been shown to endow these proteins with detectable blue fluorescence under UV irradiation, a significant advancement in protein labeling and imaging techniques (Lepthien et al., 2008).

Probing Water Environment and Conformational Mobility in Proteins

The unique chemical structure of this compound makes it a sensitive probe for studying the water environment and conformational mobility within proteins. For instance, in studies involving ascorbate peroxidase and human superoxide dismutase 1, this compound was used to investigate water-associated conformational dynamics. These studies revealed insights into the equilibrium between different protein environments and the role of water in protein functionality (Chao et al., 2018), (Chao et al., 2019).

Azapeptide Synthesis and Conformational Studies

This compound has been used in the synthesis of azapeptides, which are peptide analogues where the alpha-carbon of amino acid residues is replaced with a nitrogen atom. These azapeptides, including those containing this compound, are known to favor specific conformations like beta-turns, providing valuable insights into peptide structure and function. This has applications in the design of biologically active peptides and peptidomimetics (Proulx & Lubell, 2010), (Boeglin & Lubell, 2005).

Protein and Peptide Synthesis

Studies on the synthesis of pseudopeptides and peptide analogues demonstrate the utility of this compound in creating compounds with enhanced biological activities and stability. The incorporation of this compound into peptides can lead to the formation of structures that favor hydrogen bond formation, which is significant in the development of novel therapeutic agents (Laurencin et al., 2009).

Insights into Protein Aggregation and Disease

The unique properties of this compound have been utilized to study protein aggregation, particularly in the context of diseases like familial amyotrophic lateral sclerosis (fALS). By incorporating this compound into proteins, researchers have been able to detect subtle changes in water structures and dynamics associated with protein aggregation, providing new insights into the molecular basis of such diseases (Chao et al., 2015).

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.205

IUPAC Name

(S)-2-Amino-3-(1H-pyrazolo[3,4-c]pyridin-3-yl)propanoic acid

InChI

InChI=1S/C9H10N4O2/c10-6(9(14)15)3-7-5-1-2-11-4-8(5)13-12-7/h1-2,4,6H,3,10H2,(H,12,13)(H,14,15)/t6-/m0/s1

InChI Key

IFQHPNPJXDNEFV-LURJTMIESA-N

SMILES

O=C(O)[C@@H](N)CC1=NNC2=C1C=CN=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(2,6-aza)Trp

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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